Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-
Description
The compound Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- (hereafter referred to as the target compound) is a fluorinated aromatic derivative featuring an ethoxy group at position 1, difluoro substituents at positions 2 and 3, and a 4-pentylphenyl ethynyl moiety at position 4. This structure combines electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a hydrophobic pentylphenyl ethynyl chain. Such a configuration is strategically designed to influence electronic properties, mesogenic behavior, and stability, making it relevant for applications in liquid crystals and advanced electrolytes .
Structure
3D Structure
Properties
CAS No. |
123560-56-5 |
|---|---|
Molecular Formula |
C21H22F2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H22F2O/c1-3-5-6-7-16-8-10-17(11-9-16)12-13-18-14-15-19(24-4-2)21(23)20(18)22/h8-11,14-15H,3-7H2,1-2H3 |
InChI Key |
PIRBSQJCLKEHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Ethoxy-Substituted Benzene Ring
The ethoxy group at the 1-position of the benzene ring is typically introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, a brominated precursor such as 1-bromo-4-ethoxy-2,3-difluorobenzene can be synthesized by reacting 2,3-difluoro-4-bromophenol with ethyl bromide in the presence of a base like potassium carbonate. This method, adapted from analogous etherification reactions, achieves yields exceeding 80% under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).
Key Reaction Conditions:
-
Base : K2CO3 or NaOH
-
Solvent : DMF, acetonitrile, or THF
-
Temperature : 80–120°C
-
Time : 12–24 hours
The choice of solvent impacts reaction efficiency; DMF facilitates higher temperatures and faster kinetics, while THF is preferable for moisture-sensitive intermediates.
Fluorination at the 2- and 3-Positions
Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) is employed to introduce fluorine atoms. For di-ortho-fluorination, a directed metallation strategy may be utilized. For instance, lithiation of a bromoethoxybenzene derivative at low temperatures (-78°C) followed by quenching with N-fluorobenzenesulfonimide (NFSI) achieves regioselective fluorination. Computational modeling of the benzene ring’s electronic profile (e.g., Hammett constants) aids in predicting fluorination sites.
Construction of the 4-Pentylphenyl Ethynyl Moiety
The ethynyl-linked 4-pentylphenyl group is installed via Sonogashira coupling , a palladium-catalyzed reaction between terminal alkynes and aryl halides. The synthesis of 4-pentylphenylacetylene involves:
Optimization Parameters:
-
Catalyst : Pd(PPh3)4 (2–5 mol%)
-
Base : Et3N or piperidine
-
Solvent : THF or DMF
-
Temperature : 60–80°C
Yields for this step range from 65% to 85%, with purity dependent on chromatographic separation (e.g., silica gel with hexane/ethyl acetate).
Stepwise Synthetic Protocols
Protocol A: Sequential Functionalization
-
Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene
-
Sonogashira Coupling
Protocol B: One-Pot Tandem Approach
A streamlined method combines fluorination and coupling in a single reactor:
-
Simultaneous Fluorination and Coupling :
Analytical Characterization
Spectroscopic Data
-
1H NMR (300 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.61 (t, J=7.5 Hz, 2H, CH2CH2CH2CH2CH3), 4.11 (q, J=7.0 Hz, 2H, OCH2CH3), 6.85–7.12 (m, 4H, aromatic).
-
19F NMR : δ -112.5 (d, J=22 Hz, F-2), -115.3 (d, J=22 Hz, F-3).
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Reactions
The ethoxy and fluorine substituents create steric congestion, slowing Pd-catalyzed coupling. Using bulky ligands (e.g., XPhos) or microwave-assisted heating (140°C, 30 min) improves reaction rates.
Purification of Hydrophobic Intermediates
The compound’s hydrophobicity necessitates gradient elution (hexane to ethyl acetate) with silica gel chromatography. Preparative HPLC (C18 column, MeCN/H2O) achieves >99% purity for biological applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy or fluorine groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Organic Electronics
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- has been investigated for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances the electron-withdrawing properties of the compound, improving charge transport characteristics which are crucial for device efficiency.
Material Science
The compound's unique structural features make it suitable for the development of advanced materials. It has been studied as a potential building block for liquid crystal displays (LCDs) due to its ability to form mesogenic phases. The presence of the ethoxy group aids in solubility and processability in various solvents.
Pharmaceutical Chemistry
Research indicates that derivatives of benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- exhibit biological activity that could be harnessed for drug development. Studies have focused on its anti-cancer properties, where modifications to the ethynyl group can enhance biological interactions.
Case Study 1: Organic Photovoltaic Cells
A study published in the Journal of Materials Chemistry demonstrated that incorporating benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- into the active layer of OPVs resulted in improved power conversion efficiencies. The research highlighted the compound's role in facilitating better charge separation and transport within the device architecture.
Case Study 2: Liquid Crystal Applications
In a paper presented at the International Liquid Crystal Conference, researchers explored the use of benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- as a component in liquid crystal formulations. The findings indicated that this compound enhances thermal stability and electro-optical properties, making it ideal for high-performance displays.
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound is compared to five structurally related derivatives (Table 1):
*Molecular formula inferred from structurally similar compounds in .
Key Observations :
- Ethynyl vs. Methoxy Linkages : The ethynyl group in the target compound and analogs (e.g., ) enhances molecular rigidity and conjugation, critical for liquid-crystalline behavior. In contrast, methoxy-linked derivatives (e.g., ) exhibit greater rotational freedom, reducing mesogenicity .
- Fluorine Position : The 2,3-difluoro substitution in the target compound vs. 1,2-difluoro in alters electronic effects. Fluorine at 2,3 positions increases ortho/para-directing effects in electrophilic substitution, whereas 1,2-difluoro may favor meta substitution .
Electronic and Physicochemical Properties
HOMO Energy Levels and Oxidation Stability
- The target compound’s fluorinated mesogen analog (compound 1 in ) exhibits a HOMO energy level of -6.32 eV, higher than non-fluorinated analogs (-5.98 eV). This elevation enhances oxidation stability, critical for lithium-ion battery electrolytes .
- The ethylphenyl derivative (, C16H12F2) lacks ethoxy and cyclohexyl groups, resulting in lower molecular weight (234.3 g/mol) and reduced thermal stability compared to the target compound.
Thermal and Phase Behavior
- Target Compound : Likely exhibits liquid-crystalline (LC) phases due to its rigid ethynyl linkage and alkyl chain. Analogous compounds in show LC behavior between 80–120°C (DSC data).
- Propylcyclohexyl Methoxy Derivative () : Higher molecular weight (312.4 g/mol) and boiling point (376.8°C) suggest stronger intermolecular forces, but the methoxy group disrupts LC phase formation compared to ethynyl-linked analogs.
Biological Activity
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- is an organic compound with the molecular formula and a molecular weight of approximately 328.4 g/mol. It features an ethoxy group, two fluorine atoms, and a pentylphenyl group attached to a benzene ring. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 123560-56-5 |
| Molecular Formula | C21H23F2O |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 1-ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene |
| InChI Key | PIRBSQJCLKEHQD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
The mechanism of action of Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- is not fully elucidated but involves interactions with specific molecular targets. The presence of the ethoxy and fluorine groups may enhance its reactivity and binding affinity to biological targets such as enzymes or receptors. This compound may function as an inhibitor or activator depending on its interaction with these targets.
Cytotoxicity
Cytotoxicity assays are essential for evaluating the potential of compounds in cancer therapy. Preliminary data suggest that derivatives of difluorobenzene exhibit cytotoxic effects against various cancer cell lines. For example, compounds with ethynyl groups have been shown to interfere with cellular processes leading to apoptosis in cancer cells.
Case Studies and Research Findings
-
Fluorinated Compounds in Cancer Therapy
- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of fluorinated aromatic compounds in targeting cancer cells through enhanced permeability and retention effects (EPR effect). The study emphasized the role of substituents like ethoxy and ethynyl in modulating biological activity.
-
Antimicrobial Activity
- Research focusing on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The presence of fluorine atoms was linked to increased potency due to their electronegativity and ability to stabilize reactive intermediates during bacterial membrane disruption.
-
Synthesis and Characterization
- A comprehensive study on the synthesis routes for similar compounds revealed that palladium-catalyzed cross-coupling reactions effectively produce complex organic molecules with desired biological properties. This method could be applied to synthesize Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]- efficiently.
Q & A
Q. What are the established synthetic routes for synthesizing benzene derivatives with ethynyl and fluorinated substituents?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the ethynyl intermediate via Sonogashira coupling between a halogenated benzene derivative (e.g., 1-ethoxy-2,3-difluoro-4-iodobenzene) and a terminal alkyne (e.g., 4-pentylphenylacetylene) under palladium catalysis .
- Step 2 : Purification using column chromatography to isolate the product.
- Key Conditions : Reactions are performed in anhydrous THF or DMF at 60–80°C under inert gas (N₂/Ar).
Table 1 : Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Purity (GC/HPLC) | Reference |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, CuI, NEt₃ | 65–75 | >97% | |
| Purification | Silica gel, hexane:EtOAc (9:1) | N/A | >99% |
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- FTIR : Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ ~1.3 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 426.2) .
Advanced Research Questions
Q. What computational methods predict the reactivity of ethynyl-linked fluorinated benzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:
- Barrierless Addition : Ethynyl radicals react with fluorinated benzene rings without activation barriers, forming stable adducts (exothermic by ~28 kcal/mol) .
- Hydrogen Abstraction : Adducts lose H atoms to yield phenylacetylene derivatives under low-temperature conditions (e.g., Titan’s atmosphere simulations) .
Table 2 : Key DFT Parameters
| Parameter | Value | Significance |
|---|---|---|
| ΔH (Reaction) | -28.4 kcal/mol | High exothermicity drives spontaneous reactions |
| Activation Energy | 0 kcal/mol | Barrierless mechanism |
Q. How can this compound be applied in advanced materials like liquid crystals?
- Methodological Answer : The compound’s rigid, planar structure and fluorinated/alkoxy substituents make it suitable for:
- Liquid Crystal Displays (LCDs) : As a mesogen core, it enhances thermal stability and optical anisotropy.
- Synthesis of Bicyclic Intermediates : Used in trans-4-pentylcyclohexyl derivatives for OLEDs .
- Key Property : Low rotational viscosity (<50 mPa·s at 20°C) due to fluorinated groups .
Q. How do researchers reconcile contradictory safety data for structurally similar fluorinated benzene derivatives?
- Methodological Answer : Discrepancies in toxicity classifications (e.g., non-toxic in EU vs. restricted in Asia) are addressed by:
- In Silico Tox Prediction : Tools like TEST (Toxicity Estimation Software Tool) assess LD50 and mutagenicity .
- Experimental Validation : Acute oral toxicity tests in rodents (LD50 >2000 mg/kg) and Ames tests for mutagenicity .
Table 3 : Safety Data Comparison
| Study | LD50 (mg/kg) | Mutagenicity | Reference |
|---|---|---|---|
| EU Assessment | >2000 | Negative | |
| Asian Assessment | N/A | Inconclusive |
Methodological Best Practices
- Synthesis Optimization : Use microwave-assisted Sonogashira coupling to reduce reaction time (15 mins vs. 24 hrs) .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
